molecular formula C36H73NO4 B15091584 N-stearoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

N-stearoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

Cat. No.: B15091584
M. Wt: 584.0 g/mol
InChI Key: IEZRNEGTKRQRFV-UHFFFAOYSA-N
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Description

N-Stearoyl 4-hydroxysphinganine (CAS 475995-75-6) is a bioactive sphingolipid derivative characterized by an 18-carbon stearoyl (C18:0) acyl chain linked to a 4-hydroxysphinganine backbone. It is naturally present in yeast (Saccharomyces cerevisiae), fungi, plants, and mammalian tissues . This compound plays critical roles in maintaining skin barrier integrity, regulating epidermal cell growth and apoptosis, and exhibiting antimicrobial and anti-inflammatory properties . Its molecular formula, C₃₆H₇₃NO₄, reflects a long hydrophobic tail and polar hydroxyl/amine groups, enabling integration into lipid bilayers while participating in hydrogen bonding . It is widely used in lipidomic studies as an internal standard for quantifying ceramides in skin samples .

Properties

IUPAC Name

N-(1,3,4-trihydroxyoctadecan-2-yl)octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-stearoyl 4-hydroxysphinganine typically involves the acylation of 4-hydroxysphinganine with stearic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include a temperature range of 0-25°C and a reaction time of 12-24 hours .

Industrial Production Methods

Industrial production of N-stearoyl 4-hydroxysphinganine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Biosynthetic Acylation Reaction

The primary synthesis involves the condensation of 4-hydroxysphinganine (phytosphingosine) with stearic acid (C₁₈:0) via an amide bond. This reaction is catalyzed by acyl-CoA-dependent ceramide synthases in Saccharomyces cerevisiae .

ReactantsEnzyme/SystemProductsByproducts
4-hydroxysphinganine + stearoyl-CoACeramide synthase (Lag1/Lac1 complex)N-stearoyl 4-hydroxysphinganineCoenzyme A + H⁺
  • Key Features :

    • Requires the auxiliary protein Lip1 for catalytic activity .

    • Optimal pH: 7.4–8.0 .

    • Reaction occurs in the endoplasmic reticulum .

Hydroxylation Modifications

The C-4 hydroxyl group on the sphingoid base is introduced by Sur2/Syr2 , a hydroxylase acting on dihydroceramide precursors . This step distinguishes phytoceramides from non-hydroxylated counterparts.

SubstrateEnzymeProductCofactors
Dihydroceramide (C18:0)Sur2/Syr2N-stearoyl 4-hydroxysphinganineO₂, NADPH
  • Experimental Data :

    • Sur2/Syr2 exhibits specificity for C-4 hydroxylation, with no activity toward C-2 or C-3 positions .

    • Knockout strains (sur2Δ) accumulate non-hydroxylated dihydroceramides .

Inositol Phosphorylation (Complex Sphingolipid Formation)

N-stearoyl 4-hydroxysphinganine serves as a precursor for inositol phosphoceramide (IPC) , the first complex sphingolipid in yeast. This reaction is mediated by IPC synthase (Aur1) .

SubstrateEnzymeProductByproduct
N-stearoyl 4-hydroxysphinganine + phosphatidylinositolAur1IPC + diacylglycerol
  • Kinetic Parameters :

    • KmK_m for phytoceramide: 15 μM .

    • Inhibited by aureobasidin A (IC₅₀ = 0.2 nM) .

Mannosylation to Form MIPC

IPC undergoes further modification via mannosyltransferase (Csg1/Csg2 or Csh1/Csg2 complexes) to produce mannose-inositol-phosphoceramide (MIPC) .

SubstrateEnzymeProductDonor Molecule
IPCCsg1/Csg2MIPCGDP-mannose
  • Structural Impact :

    • Mannose attaches to the 2-OH of inositol, enhancing membrane stability .

    • MIPC constitutes ~30% of total yeast sphingolipids .

Degradation via Ceramidases

N-stearoyl 4-hydroxysphinganine is hydrolyzed by alkaline ceramidases (YPC1/YDC1) to regenerate 4-hydroxysphinganine and stearic acid .

SubstrateEnzymeProductsLocalization
N-stearoyl 4-hydroxysphinganineYPC14-hydroxysphinganine + stearateVacuole
  • Regulatory Role :

    • Degradation modulates ceramide levels during stress responses .

    • pH optimum: 8.5–9.0 for YPC1 .

Analytical Characterization

Key methods for verifying reaction products include:

Table 1: Analytical Parameters

MethodConditions/Results
TLC 80:20:2 CHCl₃/MeOH/NH₄OH; Rf = 0.42
Mass Spectrometry [M+H]⁺ = 585.0 m/z (theoretical: 584.969)
Ninhydrin Test Negative (confirms absence of free amines)

Comparative Activity with Analogues

Structural variations in the acyl chain or sphingoid base alter reactivity:

CompoundAcyl ChainReaction Rate with Aur1 (vs. C18:0)
N-palmitoyl 4-hydroxysphinganineC16:065%
N-lignoceroyl 4-hydroxysphinganineC24:042%
  • Longer acyl chains (e.g., C26:0) reduce solubility and enzymatic turnover .

This synthesis of data highlights the centrality of N-stearoyl 4-hydroxysphinganine in yeast sphingolipid pathways, with implications for antifungal drug development and membrane biology research .

Mechanism of Action

N-stearoyl 4-hydroxysphinganine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Differences

The primary structural distinction among sphinganine derivatives lies in the acyl chain length and hydroxylation patterns. Key examples include:

Compound Name Acyl Chain Molecular Formula CAS Number Key Features
N-Stearoyl 4-hydroxysphinganine C18:0 C₃₆H₇₃NO₄ 475995-75-6 High hydrophobicity; enhances skin barrier function .
N-Palmitoyl-phytosphingosine C16:0 C₃₄H₆₉NO₄ 111149-09-8 Shorter chain improves solubility; modulates cell signaling .
N-Lignoceroyl-phytosphingosine C24:0 C₄₂H₈₅NO₄ 34437-74-6 Extended chain increases membrane rigidity; linked to lipid raft formation .
N-Octanoyl 4-hydroxysphinganine C8:0 C₂₆H₅₃NO₄ 34354-88-6 Short chain enhances bioavailability; used in metabolic studies .

Key Observations :

  • Longer acyl chains (e.g., C24:0 in lignoceroyl derivatives) increase hydrophobicity and membrane integration but reduce solubility in aqueous media .
  • The 4-hydroxyl group on sphinganine is critical for hydrogen bonding, influencing interactions with proteins and other lipids .

Mechanistic Insights :

  • N-Stearoyl 4-hydroxysphinganine’s anti-inflammatory effects are linked to its ability to suppress stress-induced cortisol and catecholamine levels in vivo .
  • N-Palmitoyl derivatives exhibit stronger signaling activity due to their optimal chain length for receptor binding .

Thermodynamic and Surfactant Properties

Parameter N-Stearoyl 4-Azasebacic Acid (NaOH) N-Stearoyl 4-Azasebacic Acid (Pyridine)
Γmax (10⁻⁶ mol/m²) 3.4 3.2
Amin (10⁻²⁰ m²) 52 54
ΔGmin (kJ/mol) -24 -26

Implications :

  • Lower ΔGmin values indicate greater spontaneity in micelle formation, a property likely shared by sphinganine derivatives with similar acyl chains .

Biological Activity

N-stearoyl 4-hydroxysphinganine, a sphingolipid derivative, has garnered attention for its biological activities within the model organism Saccharomyces cerevisiae. This compound plays a crucial role in various cellular processes, including membrane integrity, signaling pathways, and stress responses. This article delves into the biological activity of N-stearoyl 4-hydroxysphinganine, supported by research findings, case studies, and relevant data tables.

1. Sphingolipid Metabolism and Regulation

The metabolism of sphingolipids in S. cerevisiae is complex and involves several enzymes that regulate the synthesis and degradation of these lipids. N-stearoyl 4-hydroxysphinganine is synthesized from dihydrosphingosine (DHS) through the action of ceramide synthases, which are critical for maintaining cellular lipid homeostasis.

Key Enzymes Involved:

Enzyme NameFunctionLocation
Ceramide SynthaseSynthesizes ceramides from fatty acidsEndoplasmic Reticulum
DihydroceramidaseHydrolyzes dihydroceramidesCytoplasm
IPC SynthaseConverts ceramides to inositol phosphorylceramidesGolgi Apparatus

2. Role in Stress Response

Research indicates that N-stearoyl 4-hydroxysphinganine is involved in the heat stress response of S. cerevisiae. During exposure to elevated temperatures, the concentration of specific sphingolipids, including this compound, increases significantly. This response is believed to modulate gene expression related to stress adaptation.

Study Findings:

  • A study utilized time-dependent metabolic concentration data to analyze sphingolipid responses under heat stress conditions. The results demonstrated that enzyme activities within the sphingolipid pathway were altered, leading to changes in metabolic profiles and subsequent gene expression adjustments .

3. Implications for Membrane Integrity

Sphingolipids, including N-stearoyl 4-hydroxysphinganine, contribute to membrane structure and fluidity. The presence of this compound in the plasma membrane enhances its stability and protects against environmental stresses.

Experimental Evidence:

  • Deletion studies involving genes responsible for sphingolipid synthesis showed that loss of these genes resulted in compromised membrane integrity and increased susceptibility to environmental stresses .

Case Study: Gut Fermentation Syndrome

A notable case study highlighted the role of S. cerevisiae in gut fermentation syndrome, where overgrowth of this yeast led to alcohol production from carbohydrates in the gut. The patient's treatment involved antifungal therapy targeting S. cerevisiae, which resolved symptoms associated with this syndrome . This case underscores the dual role of S. cerevisiae as both a beneficial organism and a potential pathogen under certain conditions.

1. Interaction with Antimicrobial Agents

Studies have shown that N-stearoyl 4-hydroxysphinganine influences the sensitivity of S. cerevisiae to various antimicrobial agents. The deletion of specific genes involved in sphingolipid metabolism altered yeast sensitivity to these agents, suggesting a protective role for this sphingolipid against antimicrobial toxicity .

2. Potential Therapeutic Applications

Given its biological activity, N-stearoyl 4-hydroxysphinganine may have therapeutic potential in modulating immune responses or protecting against cellular stressors. Further research is needed to explore its applications in clinical settings.

Q & A

Q. What is the chemical structure and biosynthesis pathway of N-stearoyl 4-hydroxysphinganine in Saccharomyces cerevisiae?

N-Stearoyl 4-hydroxysphinganine is a sphingolipid derivative comprising a stearic acid (C18:0) acylated to the amino group of 4-hydroxysphinganine (phytosphingosine). Its molecular formula is C₃₆H₇₃NO₄ (CAS 475995-75-6) . Biosynthesis involves:

  • Step 1 : Synthesis of phytosphingosine (4-hydroxysphinganine) via the sphingolipid pathway, starting with serine and palmitoyl-CoA.
  • Step 2 : Acylation by the enzyme 4-hydroxysphinganine ceramide fatty acyl 2-hydroxylase (EC 1.14.18.5), encoded by the SCS7 gene in yeast. This enzyme hydroxylates the fatty acid moiety at the C-2 position .
    Methodological Insight : Gene deletion studies (e.g., SCS7 knockout) combined with lipidomic profiling (LC-MS) can validate biosynthesis pathways .

Q. What role does N-stearoyl 4-hydroxysphinganine play in Saccharomyces cerevisiae membrane dynamics and stress adaptation?

As a ceramide, it contributes to membrane rigidity and signaling under stress. Key roles include:

  • Membrane Integrity : Stabilizes lipid rafts, critical for nutrient sensing and stress signaling .
  • Oxidative Stress Response : Modulates redox homeostasis via interactions with enzymes like superoxide dismutase .
    Experimental Validation : Use SCS7 mutants to assess membrane fluidity (e.g., fluorescence anisotropy) and stress survival assays (e.g., H₂O₂ sensitivity) .

Advanced Questions

Q. How can researchers investigate the genetic regulation of N-stearoyl 4-hydroxysphinganine biosynthesis in yeast?

  • Gene Deletion Libraries : Utilize systematic knockout strains (e.g., SCS7Δ) to study phenotypic impacts on lipid profiles .
  • Transcriptomics : DNA microarrays (e.g., Yeast 2.0 arrays) can identify co-regulated genes under sphingolipid depletion .
  • Enzyme Assays : Purify SCS7 and measure hydroxylation activity using radiolabeled substrates (e.g., ³H-palmitate) .
    Data Interpretation : Cross-reference lipidomic data (LC-MS) with transcriptomic clusters to map regulatory networks .

Q. What analytical challenges arise in quantifying N-stearoyl 4-hydroxysphinganine in biological samples, and how are they addressed?

  • Challenge 1 : Low abundance in complex lipid mixtures.
    • Solution : Use synthetic internal standards (e.g., deuterated N-stearoyl 4-hydroxysphinganine) for spike-in normalization .
  • Challenge 2 : Isomer separation (e.g., distinguishing 2-hydroxy vs. non-hydroxylated acyl chains).
    • Solution : High-resolution LC-MS with C18 reverse-phase columns and tandem MS/MS for fragmentation patterns .
      Protocol : Extract lipids via Folch method, perform hydrophilic interaction chromatography (HILIC), and quantify via MRM (multiple reaction monitoring) .

Q. How do physicochemical properties of N-stearoyl 4-hydroxysphinganine influence experimental design in membrane studies?

  • Surfactant Behavior : Its amphiphilic nature (critical micelle concentration ~3.2 × 10⁻⁶ mol m⁻²) affects membrane reconstitution assays .

  • Thermodynamic Parameters :

    ParameterValue
    Γmax (mol m⁻²)3.2 × 10⁻⁶
    Amin (m²)54 × 10⁻²⁰
    ΔGmin (kJ mol⁻¹)-26

Methodological Note : Use Langmuir-Blodgett troughs to measure monolayer formation and intermolecular interactions .

Q. Can findings from mammalian studies on analogous compounds (e.g., N-stearoylethanolamine) inform yeast research on N-stearoyl 4-hydroxysphinganine?

While structural differences exist, mechanistic parallels include:

  • Stress Adaptation : Both compounds normalize neurochemical markers (e.g., corticosterone, serotonin) in chronic stress models .
  • Oxidative Stress Mitigation : Reduce TBARS (thiobarbituric acid-reactive substances) and nitric oxide metabolites .
    Caveat : Yeast lacks an endocannabinoid system, so pathways involving PPARα/CB1 receptors (observed in rats) may not apply .
    Experimental Cross-Validation : Compare yeast SCS7Δ phenotypes with mammalian cell lines lacking analogous enzymes (e.g., FA2H knockout mice) .

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